Cas no 802027-25-4 (2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol structure
802027-25-4 structure
Product Name:2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
CAS-Nr.:802027-25-4
MF:C6H10N2O
MW:126.156401157379
CID:4659305
PubChem ID:54505979
Update Time:2024-10-27

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
    • 1-Methyl-1H-imidazole-5-ethanol (ACI)
    • Imidazole-5-ethanol, 1-methyl- (8CI)
    • DB-191198
    • 1-Methyl-1h-imidazole-5-ethanol
    • AKOS006311909
    • CS-0159282
    • 2-(3-methylimidazol-4-yl)ethanol
    • SCHEMBL9597203
    • CHB02725
    • 2-(1-Methyl-1H-imidazol-5-yl)ethanol
    • EN300-139690
    • 802027-25-4
    • CHEMBL4591504
    • AT15579
    • MFCD09926304
    • Inchi: 1S/C6H10N2O/c1-8-5-7-4-6(8)2-3-9/h4-5,9H,2-3H2,1H3
    • InChI-Schlüssel: NFMVPDIGCAXICP-UHFFFAOYSA-N
    • Lächelt: OCCC1N(C)C=NC=1

Berechnete Eigenschaften

  • Genaue Masse: 126.079312947g/mol
  • Monoisotopenmasse: 126.079312947g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 87.1
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topologische Polaroberfläche: 38Ų

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M222653-10mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4
10mg
$ 70.00 2022-06-04
TRC
M222653-50mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4
50mg
$ 230.00 2022-06-04
TRC
M222653-100mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4
100mg
$ 340.00 2022-06-04
abcr
AB549324-100 mg
2-(1-Methyl-1H-imidazol-5-yl)ethanol; .
802027-25-4
100MG
€529.50 2023-02-01
abcr
AB549324-250 mg
2-(1-Methyl-1H-imidazol-5-yl)ethanol; .
802027-25-4
250MG
€738.60 2023-02-01
eNovation Chemicals LLC
Y1235569-100mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
100mg
$180 2024-06-06
eNovation Chemicals LLC
Y1235569-250mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
250mg
$275 2024-06-06
Enamine
EN300-139690-0.05g
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
0.05g
$229.0 2023-06-08
Enamine
EN300-139690-0.1g
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
0.1g
$342.0 2023-06-08
Enamine
EN300-139690-0.25g
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
0.25g
$487.0 2023-06-08

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Referenz
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
1.3 Reagents: Water ;  23 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
2.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Referenz
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  1 h, rt → reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
2.3 Reagents: Water ;  23 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
3.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Referenz
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Water ;  > 5 °C; overnight, 23 °C; 23 °C → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 9, 0 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  1 h, rt → reflux
3.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
3.3 Reagents: Water ;  23 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
4.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Referenz
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: 1-Butanol ;  3 d, 23 °C
2.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Water ;  > 5 °C; overnight, 23 °C; 23 °C → 0 °C
2.2 Reagents: Sodium hydroxide ;  pH 9, 0 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  1 h, rt → reflux
4.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
4.3 Reagents: Water ;  23 °C
5.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
5.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
5.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Referenz
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Raw materials

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Preparation Products

Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.